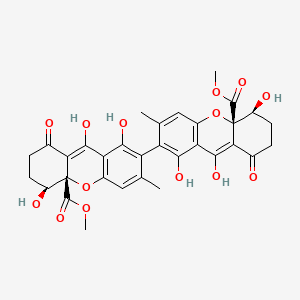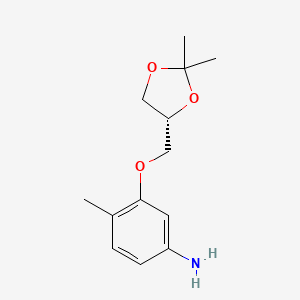
(R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline is an organic compound that features a complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline typically involves multiple steps One common method starts with the preparation of the 2,2-dimethyl-1,3-dioxolane moiety, which is then coupled with a methoxy group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are crucial to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it a valuable tool for biochemical assays.
Medicine
In medicinal chemistry, ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-ethylaniline
- ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-propylaniline
- ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-butylaniline
Uniqueness
What sets ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline apart from similar compounds is its specific stereochemistry and the presence of the methoxy group
Eigenschaften
Molekularformel |
C13H19NO3 |
|---|---|
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
3-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-4-methylaniline |
InChI |
InChI=1S/C13H19NO3/c1-9-4-5-10(14)6-12(9)15-7-11-8-16-13(2,3)17-11/h4-6,11H,7-8,14H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
ITMPOKGBBJRGFF-LLVKDONJSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N)OC[C@@H]2COC(O2)(C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)OCC2COC(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


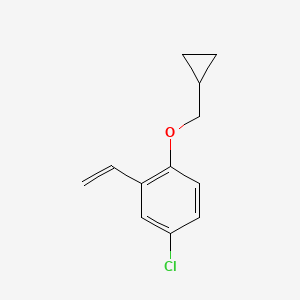
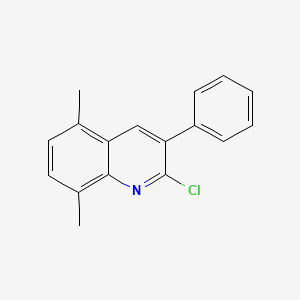

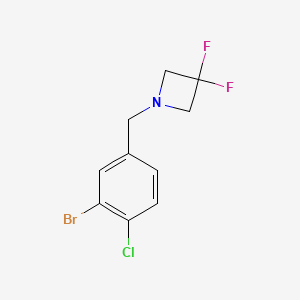
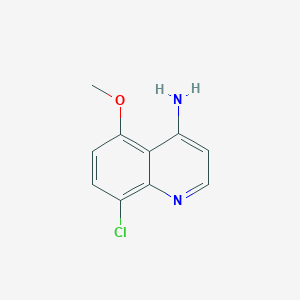
![[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15339830.png)

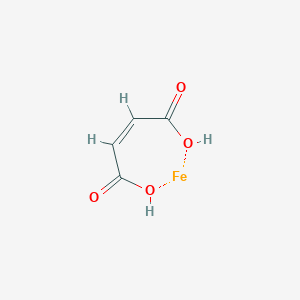
![5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B15339839.png)
![6-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-3H-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B15339843.png)

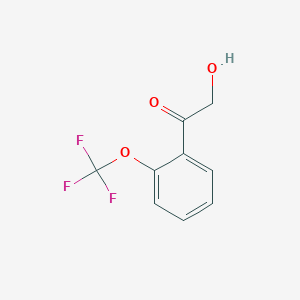
[(trimethylsilyl)methyl]amine](/img/structure/B15339861.png)
